3-Bromo-2-hydroxyphenyl boronic acid
Overview
Description
3-Bromo-2-hydroxyphenyl boronic acid is an organoboron compound characterized by the presence of a bromine atom and a hydroxyl group on a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-hydroxyphenyl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, which can have significant downstream effects on the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the pH of the environment strongly influences the rate of hydrolysis of boronic acids, with the reaction being considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid typically involves the bromination of 2-hydroxyphenyl boronic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxyphenyl boronic acid is versatile in organic synthesis and can undergo various reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, and bases such as sodium carbonate (Na2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenol Derivatives: From oxidation reactions.
Substituted Phenyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-2-hydroxyphenyl boronic acid is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biological processes.
Industry: Its use in the synthesis of materials and chemicals makes it valuable in various industrial applications.
Comparison with Similar Compounds
3-Bromophenylboronic acid
2-Hydroxyphenylboronic acid
3-Bromo-4-hydroxyphenylboronic acid
Biological Activity
3-Bromo-2-hydroxyphenyl boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article reviews the current understanding of its biological activity, supported by case studies, data tables, and research findings.
Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. They have gained attention for their ability to form reversible covalent bonds with diols, which is exploited in various therapeutic contexts, including drug delivery and targeting specific cellular pathways.
Biological Activities
1. Anticancer Activity
Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit tumor cell growth through various mechanisms:
- Inhibition of Proteasome Activity : Boronic acids can act as proteasome inhibitors, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. This mechanism has been particularly noted in the context of multiple myeloma treatment, with bortezomib being a prominent example derived from boronic acid chemistry .
- Selective Targeting : The compound has shown potential in selectively targeting cancer cells by exploiting their unique metabolic pathways and increased levels of reactive oxygen species (ROS). For instance, studies indicate that certain boronic acid derivatives can induce apoptosis in cancer cells while sparing normal cells .
Table 1: Anticancer Activity of Boronic Acids
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-468 (breast) | 3.43 | Induction of apoptosis |
Bortezomib | Multiple Myeloma | 0.5 | Proteasome inhibition |
2. Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. They can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolism:
- Inhibition of β-lactamases : Some derivatives have been shown to effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in Gram-negative bacteria. The mechanism involves covalent binding to serine residues in the active site of these enzymes .
Table 2: Antibacterial Activity of Boronic Acids
Compound | Bacteria Type | Ki (µM) | Mechanism of Action |
---|---|---|---|
This compound | Pseudomonas aeruginosa | 0.004 | Inhibition of β-lactamases |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Case Study on Cancer Cell Lines : A study involving MDA-MB-468 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating high potency against these cells .
- Antibacterial Efficacy : Another research effort focused on the compound's ability to combat resistant strains of bacteria, showing promising results against Pseudomonas aeruginosa, a common pathogen in hospital settings .
Properties
IUPAC Name |
(3-bromo-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLYOUMVYALAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620053 | |
Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-24-4 | |
Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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